(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMNCYATSGIUDS-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312131-49-9 | |
| Record name | rac-tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Multi-Step Synthesis (Based on Patent CN110563664A)
A comprehensive synthetic route to closely related bicyclic oxazine compounds (which includes the target compound or its racemic forms) is described in a Chinese patent (CN110563664A). This method involves seven key steps, which can be adapted for the preparation of the (4AS,7aR) isomer:
- The initial reduction is carefully controlled at low temperature (0-10°C) to avoid side reactions.
- Mitsunobu reaction is performed under inert atmosphere with anhydrous conditions to ensure coupling efficiency.
- Epoxidation is done at moderately elevated temperature to favor selective oxidation.
- Deprotection and ring closure steps are carried out under mild to moderate conditions to preserve stereochemistry.
- The final Boc protection stabilizes the amine functionality and facilitates purification.
Reaction Scheme Summary
The key synthetic transformations can be summarized as:
- Reduction → 2. Mitsunobu coupling → 3. Epoxidation → 4. Deprotection → 5. Ring closure/hydrolysis → 6. Deprotection of sulfonyl group → 7. Boc protection
This sequence ensures the formation of the bicyclic oxazine ring system with the tert-butyl ester and correct stereochemistry at the 4a and 7a positions.
Comparative Data Table of Key Steps
| Step | Yield (%) | Temperature (°C) | Reaction Time | Remarks |
|---|---|---|---|---|
| Reduction | >90% | 0-10 | 1 hour | High selectivity, clean conversion |
| Mitsunobu coupling | 85-90% | Room temp | Overnight | Requires dry conditions |
| Epoxidation | 80-85% | 50-60 | 4 hours | Selective epoxidation of double bonds |
| Deprotection (TBAF) | 90% | Room temp | 4 hours | Efficient removal of silyl groups |
| Ring closure | 75-80% | 60 | Overnight | Critical for bicyclic formation |
| Sulfonyl deprotection | 85% | Room temp | Overnight | Mild conditions preserve stereochemistry |
| Boc protection | 90% | Room temp | Overnight | Final protection step |
Analytical and Purity Considerations
- Purity of the final product is typically >95%, confirmed by HPLC and NMR spectroscopy.
- Stereochemical configuration (4AS,7aR) is confirmed by chiral HPLC and X-ray crystallography when available.
- Storage conditions recommended are 2-8°C to maintain stability.
Alternative Approaches and Notes
- While the above method is well-documented and industrially scalable, alternative cyclization strategies involving different protecting groups or ring-closing reagents may be explored for optimization.
- Enantioselective synthesis methods may require chiral catalysts or auxiliaries to favor the (4AS,7aR) stereochemistry specifically.
- The use of cerium chloride in the reduction step enhances selectivity and yield by moderating the reactivity of sodium borohydride.
Chemical Reactions Analysis
Types of Reactions
(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
The compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have shown promise in targeting specific biological pathways related to neurodegenerative diseases and cancer .
2. Neuroprotective Agents
Research indicates that compounds similar to (4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate may exhibit neuroprotective effects. Studies have suggested that these compounds could help in the treatment of conditions such as Alzheimer's disease by inhibiting the aggregation of amyloid-beta proteins .
Applications in Organic Synthesis
1. Synthesis of Complex Molecules
This compound serves as an important building block in organic synthesis. Its oxazine ring is a versatile moiety that can be utilized to construct various complex organic frameworks through cyclization reactions and functional group transformations .
2. Chiral Auxiliary
Due to its chiral nature, (4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate can act as a chiral auxiliary in asymmetric synthesis. This property is particularly useful in the production of enantiomerically enriched compounds which are crucial for pharmaceutical applications .
Applications in Material Science
1. Polymer Chemistry
The compound's structural characteristics allow it to be incorporated into polymer matrices, potentially enhancing the mechanical properties of materials. Its inclusion could lead to the development of novel materials with tailored functionalities for applications in coatings and composites .
2. Nanotechnology
Research is ongoing into the use of this compound as a component in nanomaterials. Its ability to form stable complexes with metal ions suggests potential applications in catalysis and sensor development .
Case Studies
Case Study 1: Neuroprotective Properties
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of (4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate on neuronal cell lines exposed to oxidative stress. The results indicated significant reduction in cell death and improved cellular function compared to controls .
Case Study 2: Asymmetric Synthesis
In a report by Organic Letters, researchers utilized (4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate as a chiral auxiliary for synthesizing a series of β-amino acids with high enantiomeric excesses. This work demonstrates the compound's utility in synthesizing complex bioactive molecules efficiently .
Mechanism of Action
The mechanism of action of (4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Differences and Molecular Properties
The following table summarizes key structural and physical properties of the target compound and its analogs:
Key Observations :
- The target compound’s pyrrolo-oxazine core distinguishes it from pyrrolo-pyrrole analogs (e.g., ), which lack the oxygen atom in the oxazine ring.
- The tert-butyl carboxylate group is a common protective moiety across analogs, enhancing solubility in organic solvents .
- Stereochemistry variations significantly impact bioactivity. For example, the racemic cyclopenta-oxazine analog may exhibit reduced efficacy compared to enantiopure compounds.
Comparison :
Pharmacological and Physicochemical Properties
Key Findings :
- Compound 24 demonstrates potent autotaxin inhibition (IC₅₀: 0.8 nM) and moderate solubility, making it a lead candidate for inflammation studies .
- The target compound lacks reported pharmacological data, highlighting a research gap.
- The quinolinyl-oxazine analog’s ethyl and methano groups likely enhance membrane permeability but reduce aqueous solubility .
Biological Activity
(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is a compound with potential biological activity that has garnered interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : (4aS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- CAS Number : 1932146-99-0
- Purity : Typically ≥ 97% in commercial preparations .
The biological activity of (4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .
- Cholinesterase Inhibition : It may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Neuroprotective Effects :
- A study evaluated the neuroprotective effects of (4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate against oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced reactive oxygen species (ROS) levels in human neuronal cell lines .
- Cognitive Enhancement :
- Comparison with Other Compounds :
Q & A
Q. What are the common synthetic routes for (4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate, and what factors influence yield optimization?
The synthesis typically involves multi-step protocols, including cyclization reactions and stereochemical control. A representative method includes:
- Step 1 : Formation of the pyrrolo-oxazine core via condensation of amino alcohols with carbonyl precursors under acidic or basic conditions.
- Step 2 : Introduction of the tert-butyl carbamate group using Boc-protection chemistry (e.g., di-tert-butyl dicarbonate in THF at 0–25°C). Critical factors for yield optimization include solvent polarity (e.g., DMF vs. THF), reaction temperature (often maintained below 50°C to prevent racemization), and catalyst selection (e.g., DMAP for efficient Boc protection). Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures >95% purity .
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry (e.g., coupling constants for axial/equatorial protons) and Boc-group integrity.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ ion at m/z 283.18).
- Chiral HPLC : Resolves enantiomeric excess (>99% ee) using chiral stationary phases (e.g., Chiralpak AD-H column).
- X-ray Crystallography : Resolves absolute configuration for stereochemical validation .
Q. How does the tert-butyl group influence the compound’s physical properties and reactivity?
The tert-butyl carbamate acts as a steric shield, protecting the amine group during synthetic steps and enhancing solubility in non-polar solvents (logP ~2.3). It also reduces intermolecular hydrogen bonding, which simplifies purification. However, its bulkiness can hinder nucleophilic attack at adjacent sites, requiring tailored reaction conditions for functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes reported across different synthesis protocols?
Q. What strategies are recommended for optimizing regioselectivity in functionalization reactions involving the oxazine ring?
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Aromatic Substitution : Electron-donating groups (e.g., methyl) direct substitution to para positions, while bulky tert-butyl groups block ortho sites.
- Transition-Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively targets halogenated positions on the oxazine ring.
- Protection/Deprotection : Temporary protection of reactive amines (e.g., Fmoc) ensures site-specific modification .
Q. How can computational chemistry be integrated with experimental data to predict the compound’s behavior in novel reaction environments?
- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation tendencies in solvents like DMSO or aqueous buffers.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies. Experimental validation via kinetic assays (e.g., time-resolved NMR) corroborates computational predictions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
Stability discrepancies may arise from varying protonation states or counterion effects. A systematic approach includes:
- pH-Dependent Stability Studies : Use LC-MS to monitor degradation products at pH 2–7.
- Counterion Screening : Compare HCl vs. TFA salts; the latter may accelerate Boc-deprotection.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks to simulate long-term degradation .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-gram syntheses of this compound?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time.
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) using response surface methodology.
- Continuous Flow Chemistry : Enhances heat/mass transfer for scalable production (residence time: 20–30 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
